Nickel silicide is classified as a metal silicide, which is a compound formed between silicon and a metal. It exists primarily in two forms: nickel monosilicide (NiSi) and nickel disilicide (NiSi₂). These compounds are essential in semiconductor technology, particularly in the fabrication of integrated circuits where they serve as contacts or interconnects due to their favorable electrical properties.
Nickel silicide can be synthesized through various methods:
The molecular structure of nickel silicide varies depending on its phase:
Nickel silicide undergoes several important chemical reactions:
The mechanism of action for nickel silicide in semiconductor devices primarily revolves around its electrical conductivity and thermal stability. Nickel silicides exhibit low resistivity, making them suitable for use as contacts in transistors and other electronic components. The formation of a stable interface between nickel silicide and silicon enhances charge carrier mobility, which is crucial for device performance .
Nickel silicides possess several notable physical and chemical properties:
Nickel silicides are widely used in various scientific and industrial applications:
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